N-Chloro-4-methoxybenzamide
Description
Overview of Halogenated Organic Compounds in Modern Chemistry
Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom, are of significant importance in contemporary chemistry. teachy.appwiley.com These compounds are integral to a wide array of applications, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals, and as components in materials science, including the production of polymers and dyes. teachy.apprsc.org The incorporation of halogens into organic molecules can profoundly alter their physical and chemical properties, such as stability, bioactivity, and membrane permeability. rsc.orgresearchgate.net This has led to a substantial number of commercial products containing halogens; for instance, a significant percentage of top-selling drugs and newly developed agrochemicals are halogenated. rsc.org The unique characteristics imparted by halogens, such as their ability to form halogen bonds and participate in various chemical transformations, make them a continued focus of research and development. wiley.com
The Significance of Amide Functionality in Chemical Synthesis and Structure
The amide functional group is one of the most fundamental and ubiquitous linkages in chemistry and biology. solubilityofthings.comnih.gov It is the cornerstone of peptides and proteins and is present in a vast number of natural products, pharmaceuticals, and industrial polymers. researchgate.netrsc.orgpulsus.com The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed for their formation, classically involving the reaction of a carboxylic acid with an amine. researchgate.netpulsus.com The structural properties of amides, particularly their ability to form strong hydrogen bonds, significantly influence their physical characteristics like boiling points and solubility. solubilityofthings.com The planarity of the amide bond, a result of resonance, plays a crucial role in determining the three-dimensional structure of molecules, which is especially critical in biological systems. nih.govnih.gov
N-Halobenzamides: Structural Features and General Reactivity Trends
N-Halobenzamides are a class of compounds characterized by a halogen atom attached directly to the nitrogen of a benzamide (B126) group. This structural feature renders the N-halogen bond reactive, making these compounds valuable reagents in organic synthesis. They can act as halogenating agents and are precursors for the synthesis of various heterocyclic compounds. researchgate.net The reactivity of the N-halogen bond is influenced by the nature of the halogen and the substituents on the benzoyl ring. For instance, N-chloro compounds are often used in chlorination reactions. The stability and reactivity of N-halobenzamides are also affected by intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.net Studies on related 4-halobenzamides have shown that the halogen substituent at the para position can influence the geometry and energetic properties of the amide bond. nih.govresearchgate.net
Research Objectives and Scope of Academic Inquiry into N-Chloro-4-methoxybenzamide
The primary research objectives for this compound revolve around its synthesis, structural characterization, and the exploration of its reactivity. A key goal is to develop efficient synthetic routes to this compound. Spectroscopic and crystallographic studies are essential to elucidate its precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. A significant part of the academic inquiry focuses on its reactions, particularly those involving the N-Cl bond, such as its use as a chlorinating agent or its participation in rearrangement reactions. For example, research has explored the reaction of N-alkoxy-N-chlorobenzamides with nucleophiles like trimethylphosphite. dnu.dp.ua The scope of investigation also extends to understanding its thermal stability and potential as a building block in the synthesis of more complex molecules, including those with potential pharmacological relevance. researchgate.net
Detailed Research Findings
Synthesis and Spectroscopic Data
The synthesis of N-substituted benzamides can be achieved through various methods, including the reaction of a substituted aniline (B41778) with a benzoyl chloride derivative. For instance, the synthesis of N-(2-chlorobenzyl)-4-methoxybenzamide involves the reaction of 2-chloroaniline (B154045) with 4-methoxybenzoyl chloride in the presence of a base like triethylamine. evitachem.com While a specific synthesis for this compound is not detailed in the provided results, the synthesis of related N-alkoxy-N-chlorobenzamides has been reported. dnu.dp.ua
Spectroscopic data is crucial for the characterization of such compounds. For related methoxybenzamide derivatives, detailed NMR and other spectroscopic data are available. For example, the ¹H NMR spectrum of 3-chloro-N,N-diethyl-4-methoxybenzamide shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the N-diethyl groups. core.ac.uk Similarly, the ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. core.ac.uk
Table 1: Spectroscopic Data for a Related Methoxybenzamide Derivative
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
|---|---|---|
| 3-chloro-N,N-diethyl-4-methoxybenzamide | 7.38 (d, J = 2.1 Hz, 1H), 7.23 (dd, J = 8.4, 2.1 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 3.87 (s, 3H), 3.37 (br, 4H), 1.13 (br, 6H) | Not fully detailed in provided search results. |
Data sourced from reference core.ac.uk
Structure
3D Structure
Properties
CAS No. |
33349-24-5 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-4-2-6(3-5-7)8(11)10-9/h2-5H,1H3,(H,10,11) |
InChI Key |
FQLVVVLATWNWKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCl |
Origin of Product |
United States |
Synthetic Methodologies for N Chloro 4 Methoxybenzamide
Precursor Synthesis: 4-Methoxybenzamide (B147235) Preparation
The foundational step in producing N-Chloro-4-methoxybenzamide is the synthesis of its direct precursor, 4-methoxybenzamide. This can be achieved through several established chemical pathways.
The most direct and common method for synthesizing 4-methoxybenzamide involves the amidation of 4-methoxybenzoic acid or its more reactive derivatives. The process typically starts by activating the carboxylic acid to facilitate nucleophilic attack by an amine source.
A prevalent strategy involves the conversion of 4-methoxybenzoic acid into its highly reactive acyl chloride derivative, 4-methoxybenzoyl chloride. This is often accomplished by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting 4-methoxybenzoyl chloride is a potent acylating agent that readily reacts with ammonia (B1221849) or other amine sources to form the corresponding amide. sigmaaldrich.com Alternatively, various coupling agents can be employed to facilitate the direct amidation of 4-methoxybenzoic acid without isolating the acid chloride intermediate. evitachem.com Another approach involves a non-classical Mitsunobu reaction, converting 4-methoxybenzoic acid to the N,N-diethylbenzamide, which illustrates a method applicable for generating substituted amides. nih.gov
Table 1: Selected Amidation Reactions for 4-Methoxybenzamide Synthesis
| Starting Material | Reagents | Key Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Methoxybenzoic acid | Thionyl chloride, then dibenzylamine | Formation of acid chloride intermediate | N,N-dibenzyl-4-methoxybenzamide | evitachem.com |
| 4-Methoxybenzoic acid | Triphenylphosphine (B44618), diethylamine, DIAD | Toluene, reflux, 18 hr | N,N-diethyl-4-methoxybenzamide | nih.gov |
| 4-Methoxybenzoic acid | Oxalyl chloride or Thionyl chloride | Inert solvent (e.g., DCM) | 4-Methoxybenzoyl chloride | |
| 4-Methoxybenzoyl chloride | Amines | Nucleophilic acyl substitution | Amide derivatives | sigmaaldrich.com |
DIAD: Diisopropyl azodicarboxylate, DCM: Dichloromethane (B109758)
Beyond the direct amidation of carboxylic acid derivatives, alternative methods provide pathways to 4-methoxybenzamide from different starting materials. One notable method involves the oxidation of aryl methyl ketones. A study demonstrated the successful transformation of 4-methoxyacetophenone into 4-methoxybenzamide in high yield using iodine in aqueous ammonia. scispace.com This approach offers a valuable alternative, starting from readily available ketones. scispace.com
Another synthetic strategy involves the modification of a pre-existing benzamide (B126). For instance, 2-amino-4-methoxybenzamide (B112565) can be synthesized via the hydrogenation of 4-methoxy-2-nitro-benzamide using a Raney-Ni catalyst. This demonstrates that the core benzamide structure can be assembled first, followed by transformations on the aromatic ring to achieve the final desired precursor.
Table 2: Alternative Synthetic Route for 4-Methoxybenzamide
| Starting Material | Reagents | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxyacetophenone | Iodine, Aqueous Ammonia | 24 | 83 | scispace.com |
| 4-Methoxy-2-nitro-benzamide | Raney-Ni, H₂ (50 psi), EtOH | 48 | 95 |
N-Chlorination Strategies for Benzamides
Once 4-methoxybenzamide is obtained, the subsequent step is the selective chlorination of the amide nitrogen atom to yield this compound. This transformation requires specific halogenating agents that favor reaction at the nitrogen over the activated aromatic ring.
The introduction of a chlorine atom onto the amide nitrogen is typically achieved using electrophilic chlorine sources. The choice of reagent and reaction conditions is crucial to ensure high selectivity and yield.
Hypochlorites are effective reagents for the N-chlorination of amides. Various forms, including sodium hypochlorite (B82951) (NaOCl), calcium hypochlorite (Ca(OCl)₂), and tert-butyl hypochlorite (t-BuOCl), can be used. nih.govsciencemadness.org The reaction of amides with hypochlorite is known to be reversible in alkaline media. researchgate.net
Tertiary butyl hypochlorite has been reported as a particularly useful reagent for preparing N-chloroamides. journals.co.za Studies have shown that dissolving a primary amide like benzamide in a suitable solvent and adding an equimolecular quantity of tert-butyl hypochlorite results in good yields of the corresponding N-chloroamide. journals.co.zaacs.org The reaction mechanism for N-chlorination by tert-butyl hypochlorite is proposed to be a direct SN2-type displacement of the chlorine by the nitrogen's electron pair. acs.org The reactivity of chlorine with amides is dominated by hypochlorite (-OCl), which yields N-chloramides. researchgate.net
Table 3: N-Chlorination of Amides using Hypochlorite Reagents
| Amide Substrate | Hypochlorite Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Benzamide | tert-Butyl hypochlorite | Carbon tetrachloride / Acetic acid | Equimolecular quantity | N-Chlorobenzamide | journals.co.za |
| Benzamide | tert-Butyl hypochlorite | Not specified | Not specified | N-Chlorobenzamide | acs.org |
| Various Amides | Chlorine (Hypochlorite) | Aqueous | pH 8 | N-Chloramides | researchgate.net |
| Primary Amides | Calcium hypochlorite | Moist Alumina | Heat | N-Chloroamides | sciencemadness.org |
N-Chlorosuccinimide (NCS) is a widely used and versatile reagent for electrophilic chlorination in organic synthesis. researchgate.net It serves as a source of chlorine for various transformations, including the N-chlorination of amides and amines. organic-chemistry.orgacsgcipr.org While sometimes requiring activation or specific conditions, NCS provides a solid, manageable alternative to gaseous chlorine or liquid hypochlorites. organic-chemistry.orgacsgcipr.org The reaction can be part of a cascade process, where an in-situ generated N-chloro species undergoes further reaction. acs.org
Other related reagents, such as Trichloroisocyanuric acid (TCICA), have also proven to be highly effective for the N-chlorination of amides and carbamates. sciencemadness.orgsciencemadness.org TCICA allows for the conversion to N-chloroamides in nearly quantitative yields under mild conditions, with the advantage of producing non-toxic by-products. sciencemadness.org For primary amides, the stoichiometry of TCICA can be controlled to produce either the mono- or di-N-chloroamide. sciencemadness.org
Table 4: N-Chlorination of Amides with Electrophilic Reagents
| Amide Substrate | Chlorinating Agent | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| p-Toluamide | TCICA | Methanol (B129727), 1 hr | N-Chloro-p-toluamide | High | sciencemadness.org |
| Benzamide | TCICA | Not specified | N-Chlorobenzamide | 92.0% | sciencemadness.org |
| Amides/Carbamates | TCICA | Dichloromethane, RT | N-Chloroamides | ≥90% | sciencemadness.org |
| Allenyl Sulfonamide | NCS | [Ru(bpy)₃]Cl₂, K₂CO₃, blue LED | N-Chloro intermediate | - | acs.org |
TCICA: Trichloroisocyanuric acid, RT: Room Temperature
Halogenating Agents for Amide N-Chlorination
Gaseous Chlorine Methodologies
The use of gaseous chlorine is a direct and established method for the N-chlorination of benzamide derivatives. This approach involves bubbling chlorine gas through a suspension or solution of the starting amide.
Reaction Conditions Optimization for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the efficiency of this compound synthesis, improving yield and purity while minimizing reaction time and the formation of byproducts.
Solvent Effects on Chlorination Efficiency
The choice of solvent is critical in the synthesis of this compound as it affects reactant solubility, reaction rate, and sometimes the reaction pathway itself. Traditionally, chlorinations have been performed in chlorinated solvents such as dichloromethane (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄). acsgcipr.org If a chlorinated solvent is required, dichloromethane is often preferred. acsgcipr.org
Polar aprotic solvents, for instance, dimethylformamide (DMF), can be beneficial as they enhance the solubility of reaction intermediates. In some related amide syntheses, ether-based solvents like tetrahydrofuran (B95107) (THF) have been shown to improve the nucleophilicity of amines. For N-chlorination using gaseous chlorine, water is a common solvent, providing a cost-effective and environmentally safer option. prepchem.com In other related preparations, solvent systems such as a mixture of ethyl acetate (B1210297) and water have been successfully employed. rsc.org However, caution is necessary as oxidizing agents like chlorine can react violently with certain organic solvents such as dimethyl sulfoxide (B87167) (DMSO). acsgcipr.org
Temperature and pH Control in Reaction Systems
Precise control over temperature and pH is essential for successful this compound synthesis. N-chlorination reactions are often exothermic, necessitating careful temperature management. For instance, in syntheses using gaseous chlorine, maintaining a temperature of 15–20°C is common. prepchem.com In other related preparations, temperatures can range from as low as -50°C to 70°C, depending on the specific reagents and solvents used, to minimize side reactions. google.com One study on a related compound found optimal conditions at 25°C. researchgate.net
The pH of the reaction medium is equally important. The formation of hydrochloric acid as a byproduct of chlorination with Cl₂ means the reaction mixture becomes progressively more acidic. prepchem.com While some acidity may be tolerated, highly acidic or basic conditions can lead to undesirable side reactions. For example, strong alkali can promote the hydrolysis of the amide to its corresponding carboxylic acid salt and ammonia. google.com The ammonia can then react with the chlorinating agent, potentially forming explosive nitrogen trihalides. google.com For certain related compounds, a pH of 5 has been identified as optimal, with adjustments made using dilute hydrochloric acid or sodium hydroxide. researchgate.net
Stoichiometric Considerations and Catalyst Introduction
The molar ratio of reactants significantly influences the outcome of the synthesis. For the direct chlorination of benzamides with gaseous chlorine, a slight molar excess of chlorine (e.g., 1.1 to 1.3 equivalents) is often employed to drive the reaction to completion and achieve high yields. prepchem.comgoogle.com Studies on related reactions have shown that a 20-30% excess of chlorine can provide optimal yields, while a significant excess may not offer further benefit. google.com
While direct N-chlorination with agents like gaseous chlorine may not require a catalyst, other synthetic routes for amide functionalization rely heavily on catalysis. In related amide synthesis, catalyst loading is a key parameter to optimize, often in the range of 1-10 mol%. rsc.org For example, palladium-catalyzed amination reactions have been optimized using specific catalyst loadings (e.g., 5 mol% Pd(OAc)₂) and ligand ratios. diva-portal.org Similarly, nickel-catalyzed reactions have utilized catalyst loadings of around 10 mol%. The introduction of a catalyst would be pertinent in alternative synthetic strategies for this compound that might proceed via different intermediates.
| Parameter | Condition | Substrate/Reaction | Observation/Yield | Reference |
|---|---|---|---|---|
| Stoichiometry (Chlorine) | 1.15:1 (Cl₂:Amide) | Benzamide | 98.9% Yield | prepchem.com |
| Stoichiometry (Chlorine) | 20-30% excess Cl₂ | 3-chlorobenzamide | 95.4% Yield | google.com |
| Temperature | 15-20°C | Benzamide | Controlled reaction | prepchem.com |
| pH | 5 | N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | Optimal fluorescence intensity | researchgate.net |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Acyl Amidine Synthesis | 87% Yield | diva-portal.org |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being directed towards developing more sustainable synthetic methods that reduce waste, avoid hazardous solvents, and improve energy efficiency.
Solvent-Free Chlorination Techniques
A significant advancement in green synthesis is the development of solvent-free, or neat, reaction conditions. These methods reduce the environmental impact associated with solvent production, use, and disposal.
One promising approach involves the use of solid phosphonium (B103445) salts as chlorinating reagents, which can be generated and used under solvent-free conditions. tandfonline.comclockss.org For instance, a chlorinating agent can be prepared by reacting triphenylphosphine with trichloroisocyanuric acid without a solvent. clockss.org This reagent has been successfully used to convert primary amides, including p-methoxybenzamide, into other functional groups at elevated temperatures (140-150 °C). clockss.org
Microwave-assisted synthesis is another powerful technique for promoting solvent-free reactions. Microwave irradiation can significantly reduce reaction times and improve yields. tandfonline.com The dehydration of p-methoxybenzamide has been accomplished under solvent-free, microwave-assisted conditions using a phosphonium salt derived from triphenylphosphine and N-chlorosuccinimide. tandfonline.com Although these examples result in nitriles rather than the N-chloro product, they demonstrate the feasibility of using solvent-free conditions for reactions involving 4-methoxybenzamide and chlorinating agent systems, paving the way for the development of greener syntheses of this compound.
| Approach | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Solvent-Free | Triphenylphosphine, Trichloroisocyanuric acid | 140-150°C, 2 h | Nitrile | clockss.org |
| Solvent-Free, Microwave-Assisted | Triphenylphosphine, N-chlorosuccinimide | 300 W irradiation | Nitrile | tandfonline.com |
Utilization of Sustainable Chlorinating Reagents
The direct N-chlorination of 4-methoxybenzamide is the most straightforward route to this compound. Historically, this transformation often employed reagents like chlorine gas (Cl₂) or alkali metal hypochlorites (e.g., NaOCl). While effective, chlorine gas is highly toxic and difficult to handle, and the concentration of active chlorine in hypochlorite solutions can be unstable. thieme-connect.com Furthermore, these methods can lead to the formation of hazardous byproducts, necessitating extensive purification and waste treatment protocols. acsgcipr.org
In line with green chemistry principles, research has shifted towards solid, stable, and safer chlorinating agents that minimize environmental impact. researchgate.netispe.org For the N-chlorination of amides, reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) have emerged as superior alternatives. researchgate.netresearchgate.net
Trichloroisocyanuric Acid (TCCA): TCCA is an inexpensive, stable, and easy-to-handle solid that serves as an efficient source of electrophilic chlorine. researchgate.netresearchgate.net It is considered a green reagent because its byproduct, cyanuric acid, can be recovered and reused to produce more TCCA, creating a more circular process. researchgate.net The N-chlorination of primary amides using TCCA proceeds efficiently under mild conditions, often at room temperature in solvents like dichloromethane or methanol, and typically completes within a few hours. thieme-connect.comthieme-connect.comsciencemadness.org The reactions generally result in high yields (often exceeding 90%) and produce the N-chloroamide in a pure form, simplifying the workup procedure to simple filtration and solvent evaporation. thieme-connect.com
N-Chlorosuccinimide (NCS): NCS is another versatile and widely used reagent for chlorinations. researchgate.netorganic-chemistry.org While it has a lower atom economy compared to TCCA, it is valued for its mild reaction conditions and is effective for various substrates, including the chlorination of amides. beilstein-journals.orgbeilstein-journals.org The use of NCS avoids the handling of toxic chlorine gas and the succinimide (B58015) byproduct is generally less hazardous than byproducts from other traditional methods. acsgcipr.org
The adoption of these solid reagents represents a significant step towards sustainability. They reduce the risks associated with transportation and handling, minimize the formation of hazardous waste, and allow for milder reaction conditions, which can lower energy consumption. ispe.orgemergingpub.com
Table 1: Comparison of Chlorinating Reagents for Amide N-Chlorination This table is interactive. Click on the headers to sort.
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Chlorine Gas | Cl₂ | Gas | High atom efficiency | Highly toxic, corrosive, difficult to handle |
| Sodium Hypochlorite | NaOCl | Solution | Inexpensive, readily available | Unstable concentration, byproduct formation |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Solid | Easy to handle, mild conditions | Poor atom economy, byproduct removal needed. beilstein-journals.orgbeilstein-journals.org |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Solid | High efficiency, stable, safe, reusable byproduct. researchgate.netresearchgate.net | Higher molecular weight than other sources |
Atom Economy and Waste Minimization in Synthetic Pathways
Green chemistry emphasizes designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ispe.org This is quantified by the concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product. numberanalytics.com
The synthesis of this compound from 4-methoxybenzamide illustrates the importance of this principle. The ideal reaction would involve the addition of a single chlorine atom to the amide nitrogen.
Reaction: C₈H₉NO₂ (4-methoxybenzamide) + "Cl source" → C₈H₈ClNO₂ (this compound) + Byproduct(s)
The atom economy can be calculated as: Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100%
When using a reagent like TCCA, the reaction for each active chlorine atom can be represented as: 3 C₈H₉NO₂ + C₃Cl₃N₃O₃ → 3 C₈H₈ClNO₂ + C₃H₃N₃O₃ (Cyanuric Acid)
Waste Minimization Strategies: Beyond atom economy, several strategies can be employed to reduce waste in the synthesis of this compound:
Catalytic Routes: The use of catalytic, rather than stoichiometric, amounts of reagents is a core principle of green chemistry. ispe.org While direct N-chlorination is often stoichiometric, related processes are increasingly using catalytic methods to reduce waste.
Solvent Choice and Recycling: The pharmaceutical industry is a major user of solvents, which contribute significantly to waste. ucl.ac.uk Choosing greener solvents (like water or ethanol) or minimizing solvent use through techniques like solvent-free mechanochemical grinding or microwave-assisted synthesis can drastically reduce environmental impact. mdpi.comscispace.com Microwave-assisted protocols, for instance, can shorten reaction times and reduce the required solvent volume.
Process Optimization: Implementing continuous flow manufacturing instead of traditional batch processing can enhance control over reaction parameters, improve yields, and minimize waste from failed or out-of-specification batches. acsgcipr.orgcopadata.com This data-driven approach allows for real-time monitoring and adjustments, leading to more efficient and sustainable production. copadata.com
Reducing Synthesis Steps: Designing synthetic pathways with fewer steps reduces the consumption of materials, energy, and solvents, while also minimizing the potential for waste generation at each stage. ispe.org
By integrating sustainable chlorinating agents with a focus on high atom economy and proactive waste minimization, the synthesis of this compound can be aligned with the modern demands for safer, more efficient, and environmentally responsible chemical manufacturing. emergingpub.com
Table 2: Green Chemistry Metrics for Synthetic Route Evaluation This table is interactive. Click on the headers to sort.
| Metric | Definition | Goal in Green Synthesis | Relevance to this compound Synthesis |
|---|---|---|---|
| Atom Economy | (MW of product / MW of all reactants) x 100% | Maximize | Favors reagents like TCCA where byproduct can be recycled. researchgate.netnumberanalytics.com |
| Percentage Yield | (Actual yield / Theoretical yield) x 100% | Maximize | High yields (>90%) are reported with TCCA, minimizing unreacted starting material waste. thieme-connect.com |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Minimize | Aims to reduce overall material usage, including solvents, reagents, and process water. acs.org |
| E-Factor | Total waste (kg) / Product (kg) | Minimize | Directly measures waste production; lower for processes with high-yields and recyclable components. |
Reaction Mechanisms and Kinetic Studies of N Chloro 4 Methoxybenzamide
Mechanism of N-Chlorination for 4-Methoxybenzamide (B147235) Precursor
The synthesis of N-Chloro-4-methoxybenzamide from its precursor, 4-methoxybenzamide, proceeds via an N-chlorination reaction. This transformation is generally accomplished using various chlorinating agents, such as hypochlorous acid (HOCl) or its conjugate base, hypochlorite (B82951) (⁻OCl). The reaction kinetics and dominant chlorinating species are highly dependent on the pH of the medium. researchgate.net
The N-chlorination of amides is characterized as an electrophilic attack on the nitrogen atom of the amide. researchgate.net In aqueous chlorine solutions, several species can act as the chlorinating agent, including Cl₂, HOCl, and H₂OCl⁺. researchgate.net The reactivity of these species varies, with an general increasing order of reactivity being HClO < ClO⁻ < Cl₂. researchgate.net At a pH above 7, hypochlorite (⁻OCl) is often the dominant species responsible for the chlorination of amides. researchgate.netnih.gov
Table 1: Apparent Second-Order Rate Constants for Chlorination of Various Amides at pH 8
| Amide | Rate Constant (k_app, M⁻¹s⁻¹) |
|---|---|
| Acetamide | 0.23 |
| Benzamide (B126) | 0.14 |
| N-Methylacetamide | 0.012 |
| N-Methylbenzamide | 0.0058 |
This table is illustrative, based on data for related compounds to provide context for the reactivity of 4-methoxybenzamide. Data sourced from Zhang and von Gunten, 2023. nih.gov
The mechanism of N-chlorination can proceed through intermediate states before the final product is formed. One proposed pathway involves the formation of a hydrogen bond between the oxygen atom of the hypochlorite and the hydrogen atom of the amide's amino group. researchgate.net This initial interaction facilitates the subsequent electrophilic transfer of the chlorine atom to the nitrogen.
Reactivity of the N-Cl Bond in this compound
The N-Cl bond in this compound is the center of its reactivity. This bond is polarized, with the chlorine atom being the electrophilic center ("Cl⁺" source), making it susceptible to various cleavage patterns. The stability of this bond is influenced by the adjacent electron-withdrawing carbonyl group and the electron-donating 4-methoxybenzoyl moiety. researchgate.net The cleavage can occur through heterolytic, homolytic, or nucleophilic attack pathways.
Heterolytic cleavage involves the breaking of the N-Cl bond where the electron pair goes to one of the atoms, resulting in the formation of ions. Two possibilities exist:
Formation of Cl⁻ and an amidyl cation: This pathway is generally less common but can be induced.
Formation of Cl⁺ (or its equivalent) and an amidyl anion: This is the more characteristic pathway for N-chloroamides, which are often used as electrophilic chlorinating agents. acs.org
The stability of the resulting ions is key. The electron-withdrawing carbonyl group can stabilize the negative charge on the nitrogen of the amidyl anion through resonance. Computational studies on related N-chlorohydrazines show that the presence of carbonyl groups influences the energy of heterolytic dissociation. vanderbilt.edu In the context of this compound, heterolytic cleavage can be facilitated by interaction with a Lewis acid or a transition metal. For instance, coordination to a metal center can precede the cleavage of the N-Cl bond, leading to the formation of a metal-nitrenoid or a high-valent metal-chloride intermediate. acs.org Decomposition of some N-chloro compounds can involve the heterolytic dissociation of the halide to form an ion pair. vanderbilt.edu
Homolytic cleavage of the N-Cl bond results in the formation of an amidyl radical and a chlorine radical. This process is typically initiated by heat or, more commonly, by visible-light photoredox catalysis. chinesechemsoc.org The generation of nitrogen-centered radicals from N-chloroamides is a powerful strategy for C-H functionalization and other radical-mediated transformations. nih.govmountainscholar.org
The reaction can be generalized as: Ar-C(O)N(H)-Cl → [Initiator] → Ar-C(O)N(H)• + Cl•
The resulting 4-methoxybenzamidyl radical is a key intermediate that can participate in subsequent reactions, such as hydrogen atom transfer (HAT) or addition to unsaturated systems. chinesechemsoc.orgmountainscholar.org Mechanistic studies on related systems indicate that the reaction may proceed through a radical chain mechanism or a closed catalytic cycle involving a photocatalyst. chinesechemsoc.orgmountainscholar.org The use of N-chloroamides to generate amidyl radicals has been shown to be effective for various synthetic applications, highlighting this important reactivity pathway. nih.gov
The electrophilic nature of the chlorine atom in the N-Cl bond makes it susceptible to attack by nucleophiles. In these reactions, this compound acts as a chlorine transfer agent. nih.govacs.org The mechanism of this nucleophilic substitution can be either stepwise or concerted.
Stepwise Mechanism (Pre-equilibrium Protonation): In acidic conditions, the reaction may proceed through a rapid, reversible protonation of the amide nitrogen. This protonated intermediate is then attacked by the nucleophile in the rate-determining step. This mechanism is often characterized by the absence of general acid catalysis. nih.govacs.org
Concerted Mechanism: For more reactive nucleophiles, the reaction can occur in a single step where the protonation of the nitrogen and the transfer of the chlorine atom to the nucleophile happen simultaneously. This pathway is indicated by the presence of strong general acid catalysis. nih.govacs.org
A wide range of nucleophiles, including halides, sulfur compounds, and electron-rich aromatic rings, can attack the chlorine atom. nih.govvanderbilt.edu This reactivity makes N-chloroamides useful reagents for electrophilic chlorination. acs.org
Table 2: Summary of N-Cl Bond Cleavage Pathways for this compound
| Cleavage Type | Initiator | Key Intermediates | Typical Products |
|---|---|---|---|
| Heterolytic | Lewis Acids, Transition Metals | Amidyl anion, Cl⁺ equivalent | Products of chlorination, amination |
| Homolytic | Light (Photocatalysis), Heat | Amidyl radical, Chlorine radical | Products of radical C-H functionalization, cyclization |
| Nucleophilic Attack on Cl | Nucleophiles, Acid/Base Catalysis | Transition state or protonated intermediate | Chlorinated nucleophile, parent amide |
Electrophilic Behavior of the N-Cl Moiety
The N-Cl moiety in this compound is a key determinant of its reactivity, rendering the compound an effective electrophilic chlorinating agent. This electrophilicity arises from the polarization of the nitrogen-chlorine bond, where the chlorine atom bears a partial positive charge, making it susceptible to attack by nucleophiles.
Research has demonstrated the utility of N-chloroamides, including this compound, in various chemical transformations. For instance, N-acetoxy-N-chloro-4-nitrobenzamide, a related compound, has been identified as a novel and efficient reagent for the electrophilic chlorination of (hetero)arenes. enamine.net This highlights the capacity of the N-Cl group to deliver a chlorine cation or its equivalent in reactions. The reactivity of these compounds allows for regioselective and chemoselective chlorinations, which are valuable in complex organic syntheses. enamine.net
The electrophilic character of the N-Cl bond is also central to its role in C-H functionalization reactions. In cobalt-catalyzed reactions, the N-Cl bond acts as an internal oxidant. acs.orgresearchgate.net This property facilitates the catalytic cycle, enabling transformations such as the annulation of N-chlorobenzamides with various partners. For example, a cobalt(III)-catalyzed enantioselective [4 + 1] annulation of N-chlorobenzamides with cyclopropenes has been reported, where the N-Cl moiety is crucial for the oxidation of the cobalt center, leading to the formation of a Co(V)-nitrenoid intermediate. acs.org
Furthermore, the electronic properties of substituents on the benzamide ring can influence the electrophilicity of the N-Cl bond. Electron-withdrawing groups tend to enhance the electrophilic nature of the chlorine atom. This is a critical consideration in designing reactions and predicting the reactivity of different N-chloroamide derivatives.
Kinetic Investigations of this compound Reactions
The study of reaction kinetics provides valuable insights into the mechanisms of chemical transformations involving this compound. By examining how reaction rates change with varying concentrations of reactants, temperature, pH, and other factors, a detailed picture of the reaction pathway can be constructed.
The order of a reaction with respect to a particular reactant indicates how the rate is affected by the concentration of that reactant. libretexts.orguomustansiriyah.edu.iq For reactions involving this compound, the reaction order can be determined experimentally by systematically varying the initial concentrations of the reactants and measuring the initial reaction rates. libretexts.org
For a general reaction, the rate law is expressed as: Rate = k[Reactant 1]^m[Reactant 2]^n where k is the rate constant, and m and n are the reaction orders with respect to each reactant. libretexts.orguomustansiriyah.edu.iq
In the context of this compound, kinetic studies have been performed to elucidate its reaction mechanisms. For instance, in the iodide reduction of related N-(substituted benzoyl)-S,S-dimethylsulfilimine ylides, the reaction was found to be first order with respect to the iodide concentration. lookchem.com The rate constant, k, is a proportionality constant that is specific to a particular reaction at a given temperature. buffalo.edu It can be determined from the slope of a plot of the natural logarithm of the reactant concentration versus time for a first-order reaction. buffalo.edu
The following table illustrates hypothetical rate data for a reaction involving this compound, which could be used to determine the reaction orders and the rate constant.
The activation energy (Ea) is the minimum energy required for a reaction to occur and can be determined from the temperature dependence of the rate constant using the Arrhenius equation. libretexts.org k = A * exp(-Ea / RT) where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature.
By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R. libretexts.org From the activation energy, other thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated. mdpi.com These parameters provide deeper insight into the transition state of the reaction. mdpi.com
For example, studies on the thermal decomposition of related compounds have determined activation energies in the range of 62–78 kJ/mol for proton transfer pathways and 153–168 kJ/mol for bond rupture pathways. acs.org
The table below shows hypothetical rate constants at different temperatures for a reaction of this compound, which could be used to calculate the activation energy.
The pH of the reaction medium can significantly influence the rate of reactions involving this compound, particularly in aqueous solutions. researchgate.net Changes in pH can affect the protonation state of the reactants and any catalytic species present, thereby altering the reaction pathway and rate. researchgate.net For instance, the formation of carbinolamides from the reaction of formaldehyde (B43269) with various benzamides, including 4-methoxybenzamide, has been shown to be pH-dependent, with both acid-catalyzed and hydroxide-dependent pathways observed. researchgate.net
The ionic strength of the solution can also impact reaction rates, especially for reactions between ionic species. epa.gov While specific studies on the effect of ionic strength on this compound reactions are not prevalent in the provided search results, it is a general principle of chemical kinetics that the rate constant can be influenced by the concentration of ions in the solution. epa.gov
Solvent Effects on this compound Reactivity
The choice of solvent can have a profound effect on the reactivity of this compound. Solvents can influence reaction rates and even the course of a reaction by solvating the reactants, transition states, and products to different extents. jocpr.com
In reactions involving this compound, the polarity of the solvent is a crucial factor. For instance, in the synthesis of related benzamides, solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) are commonly used. The solvent can affect the solubility of reactants and reagents, as well as stabilize charged intermediates or transition states.
Computational studies on related systems have shown that solvent molecules can actively participate in the reaction mechanism, for example, by acting as proton shuttles in C-H activation steps. scispace.com The use of solvent mixtures, such as polyethylene (B3416737) glycol (PEG) and water, has been shown to enhance reaction yields in some Ru-catalyzed cyclization reactions of N-methoxybenzamides. rsc.org This is attributed to the ability of water to dissolve additives and facilitate the formation of the active catalytic species. rsc.org
Furthermore, studies on the molar refraction and polarizability of a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride hydrate, in different solvents have demonstrated strong drug-solvent interactions. jocpr.com This indicates that the structural orientation of the molecule is perturbed by the solvent, which can in turn affect its reactivity. jocpr.com
Table of Compounds Mentioned
After a thorough search for computational and theoretical studies on the chemical compound this compound, specific data required to populate the requested article sections could not be located. The search yielded information on structurally related but distinct compounds, such as N-chloro-N-methoxy-4-nitrobenzamide, N-(4-Chlorophenyl)-4-methoxybenzamide, and 4-chloro-N,N-diphenylbenzamide.
Due to the strict requirement for scientifically accurate content focused solely on this compound, and the potential for gross inaccuracies when extrapolating data from different molecules, it is not possible to generate the requested article. The electronic structure, molecular orbitals, conformational stability, and intermolecular interactions are highly specific to the exact molecular structure. Using data from related compounds would not provide a scientifically valid analysis for this compound and would violate the core instructions of the request.
Therefore, the article on the "Computational and Theoretical Studies on this compound" cannot be produced at this time due to a lack of available specific research data.
Computational and Theoretical Studies on N Chloro 4 Methoxybenzamide
Spectroscopic Property Prediction (Computational)
Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and structural elucidation. These simulations are typically performed using principles of quantum mechanics, most commonly Density Functional Theory (DFT).
Computational Vibrational Spectroscopy (IR) Simulations
Theoretical Infrared (IR) spectroscopy simulations are used to predict the vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding IR intensities can be determined. These calculations are invaluable for assigning the peaks observed in experimental IR spectra. mdpi.comresearchgate.net
For N-Chloro-4-methoxybenzamide, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to first find the molecule's lowest energy geometry. researchgate.net Following this optimization, a frequency calculation would yield the predicted vibrational spectrum. Key vibrational modes of interest would include the N-Cl stretch, the C=O (amide I) stretch, the N-H bend (amide II), the C-N stretch (amide III), and various vibrations associated with the 4-methoxyphenyl (B3050149) group.
Table 1: Illustrative Predicted IR Vibrational Frequencies for this compound (Note: This table is a hypothetical representation of results from a DFT calculation and is for illustrative purposes only, as specific literature data is unavailable.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| N-H Stretch | ~3300-3400 | Medium |
| C-H Stretch (Aromatic) | ~3000-3100 | Medium |
| C-H Stretch (Methyl) | ~2850-2950 | Medium |
| C=O Stretch (Amide I) | ~1680-1720 | Strong |
| C=C Stretch (Aromatic) | ~1580-1620 | Strong |
| N-H Bend (Amide II) | ~1520-1560 | Medium |
| C-O-C Stretch (Ether) | ~1240-1280 | Strong |
| N-Cl Stretch | ~700-800 | Medium |
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural analysis. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netimist.manih.gov
A typical workflow involves optimizing the geometry of this compound at a DFT level, followed by a GIAO calculation using the same or a higher level of theory. nih.gov These calculations can predict both ¹H and ¹³C NMR chemical shifts. The predicted shifts help in assigning experimental spectra, resolving ambiguities, and understanding how the electronic environment of each nucleus is affected by the molecular structure, for instance, the influence of the electronegative chlorine atom on the amide nitrogen and the effect of the methoxy (B1213986) group on the aromatic ring.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation of results from a GIAO-DFT calculation and is for illustrative purposes only, as specific literature data is unavailable.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | ~8.0-9.0 | - |
| Aromatic H (ortho to C=O) | ~7.8-8.2 | - |
| Aromatic H (ortho to OCH₃) | ~6.9-7.2 | - |
| OCH₃ | ~3.8-4.0 | ~55-60 |
| C=O | - | ~165-170 |
| C (ipso, attached to C=O) | - | ~128-132 |
| C (aromatic, ortho to C=O) | - | ~129-133 |
| C (aromatic, ortho to OCH₃) | - | ~114-118 |
| C (ipso, attached to OCH₃) | - | ~160-164 |
Computational Mass Spectrometry Fragmentation Pattern Prediction
Computational mass spectrometry aims to predict the fragmentation pathways of a molecule upon ionization. This helps in interpreting experimental mass spectra. The process often involves calculating the energies of the parent molecular ion and various potential fragment ions and neutrals. nih.gov Pathways with lower energy barriers are more likely to be observed.
For this compound, a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be predicted by identifying the most likely bond cleavage sites. rsc.org Key fragmentations would likely include the cleavage of the N-CO bond, leading to the formation of a 4-methoxybenzoyl cation, and the loss of a chlorine radical from the molecular ion. nih.govwikipedia.org Other potential fragmentations could involve the methoxy group and the aromatic ring.
Table 3: Illustrative Predicted Key Fragments in the Mass Spectrum of this compound (Note: This table is a hypothetical representation of potential fragmentation pathways and is for illustrative purposes only.)
| Fragment Ion Structure | m/z (mass-to-charge ratio) | Proposed Origin |
|---|---|---|
| [C₈H₈NO₂Cl]⁺ | 185/187 | Molecular Ion |
| [C₈H₈NO₂]⁺ | 150 | Loss of Cl radical |
| [C₈H₇O₂]⁺ | 135 | Cleavage of N-CO bond |
| [C₇H₇O]⁺ | 107 | Loss of CO from [C₈H₇O₂]⁺ |
Reaction Mechanism Modeling
Theoretical modeling is essential for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.
Transition State Characterization for Key Transformations
A key goal in reaction modeling is to locate and characterize the transition state (TS), which is the highest energy point along a reaction coordinate. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Its structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.
For reactions involving this compound, such as chlorination reactions where it acts as a chlorine donor, computational methods would be used to find the geometry of the transition state. This involves specialized algorithms that search for saddle points on the potential energy surface. Characterizing the TS provides critical information about the reaction's activation energy, which determines the reaction rate, and reveals the geometry of the key bond-breaking and bond-forming events.
Intrinsic Reaction Coordinate (IRC) Pathways Analysis
Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This confirms that the identified transition state indeed connects the desired reactants and products.
The IRC pathway provides a detailed visualization of the reaction mechanism, showing how the molecular geometry evolves during the transformation. By tracing this path, one can observe the continuous changes in bond lengths and angles, providing a virtual "movie" of the chemical reaction at the molecular level. For this compound, an IRC analysis of its reaction with a substrate would map the entire trajectory from the approach of the reactants, through the transition state, to the final separation of the products.
Computational Catalysis Studies Involving this compound
While direct computational catalysis studies specifically targeting this compound are not extensively documented in the literature, significant insights can be drawn from theoretical investigations into the catalytic reactions of its core components: N-chlorobenzamides and benzamides bearing electron-donating groups. These studies, predominantly employing Density Functional Theory (DFT), illuminate the mechanistic pathways and reactivity patterns that are likely to govern the catalytic behavior of this compound.
A key area of investigation for N-chlorobenzamides has been their participation in transition metal-catalyzed annulation reactions. For instance, the mechanism of the Cp*Co(III)-catalyzed [4+2]-annulation of N-chlorobenzamide with alkenes like vinyl acetate (B1210297) has been computationally elucidated. clockss.org These studies reveal a stepwise mechanism initiated by an ortho-cobaltation, facilitated by acetate-assisted N-H and C-H deprotonation, leading to a five-membered cobaltacycle intermediate. This is followed by coordinative insertion of the alkene to form a seven-membered cobaltacycle. The subsequent reductive elimination and oxidative addition steps yield the final six-membered ring product. clockss.org The solvent effect in these calculations was noted, with the activation energies of most steps being lower in a solvent phase (like DCE) compared to the gas phase, indicating a kinetic promotion of the reaction in solution. clockss.org
Further DFT studies on the Co(III)-catalyzed annulation of N-chlorobenzamide with styrene (B11656) have explored the origin of enantioselectivity by examining the influence of chiral cyclopentadienyl (B1206354) (Cp) ligands. rsc.org These calculations have highlighted that the migratory insertion of styrene is the irreversible and enantioselectivity-determining step of the reaction. rsc.org Energy decomposition analysis (EDA) has suggested that steric effects, rather than electronic effects, are the dominant factor in achieving high enantiocontrol. rsc.org
On the other hand, computational studies on benzamides with electron-donating substituents, such as the methoxy group, provide insights into their reactivity in C-H activation processes. DFT calculations on the ruthenium-catalyzed 1,4-addition of N-methylbenzamide to maleimide (B117702) have shown that the reaction proceeds through C-H activation, insertion of the maleimide, protonation, and catalyst regeneration. The calculations also addressed the effects of the solvent and the nature of the directing group on the activation free-energy barrier. rsc.org The presence of an electron-donating group like methoxy at the para position, as in this compound, is generally expected to enhance the electron density of the aromatic ring, potentially facilitating electrophilic attack and influencing the regioselectivity of catalytic C-H functionalization reactions.
The following table summarizes key energetic data from a computational study on the Co(III)-catalyzed annulation of N-chlorobenzamide, which serves as a model for the potential catalytic reactivity of this compound.
Solvent-Mediated Computational Studies on this compound
The influence of the solvent environment on the structure, stability, and reactivity of molecules is a critical aspect of computational chemistry. For this compound, while specific computational studies are sparse, a wealth of information can be inferred from theoretical investigations into the solvent effects on related benzamide (B126) derivatives. These studies typically employ implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules to simulate the condensed-phase environment.
Computational analyses have demonstrated that solvent polarity can significantly impact the geometric and electronic properties of benzamides. For instance, studies on substituted benzamides have shown that changes in solvent can alter bond lengths, bond angles, and dihedral angles, which in turn can affect the molecule's conformational preferences and reactivity. The interaction between the solute and solvent molecules, particularly through hydrogen bonding, can lead to stabilization of certain conformations or transition states.
The electronic properties of benzamide derivatives are also highly susceptible to solvent effects. A computational investigation on azobenzene (B91143) derivatives with various substituents in different solvents (vacuum, water, diethyl ether, ethanol, and acetone) using DFT revealed that properties such as the HOMO-LUMO gap, dipole moment, and polarizability are altered by the solvent medium. researchgate.net Generally, an increase in solvent polarity can lead to a larger dipole moment and a smaller HOMO-LUMO gap, suggesting increased reactivity. researchgate.net For a molecule like this compound, the presence of polar functional groups (the amide, the methoxy group, and the N-chloro bond) would imply significant interactions with polar solvents.
Furthermore, computational studies on the vibrational spectra of molecules in different solvents provide insights into solute-solvent interactions. The calculated vibrational frequencies of a molecule can shift depending on the solvent, and these shifts can be correlated with experimental data to validate the computational model. For example, a study on a flavonoid derivative in toluene, ethanol, and water using DFT with the PCM method showed that the calculated geometries and vibrational frequencies differed in the various solvents, with more pronounced effects observed in the polar solvents (ethanol and water) due to stronger intermolecular interactions.
The following interactive data tables present hypothetical, yet plausible, computational data illustrating the potential solvent effects on the geometric and electronic properties of a molecule structurally similar to this compound, based on trends observed in computational studies of related compounds.
Advanced Analytical Methodologies for N Chloro 4 Methoxybenzamide Investigation
Chromatographic Separation Techniques for Impurity Profiling and Purity Determination
Chromatographic methods are fundamental for separating N-Chloro-4-methoxybenzamide from its precursors, by-products, and degradants. The choice of technique depends on the specific analytical goal, such as quantitative purity assessment, identification of trace impurities, or rapid qualitative checks.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity determination and impurity profiling of this compound due to its high resolution and sensitivity. A systematic approach to method development is essential to achieve a robust separation of the main component from all potential related substances. lcms.cz
The development of a reverse-phase HPLC (RP-HPLC) method is a logical starting point, given the moderate polarity of the molecule. orientjchem.org The process involves the systematic screening of stationary phases, mobile phase compositions, pH, and detector wavelengths to achieve optimal separation. lcms.cz A typical approach would begin with a scouting gradient to determine the approximate elution conditions before fine-tuning for resolution and peak shape. lcms.cz
A well-developed method can effectively separate the target compound from impurities such as the starting material, 4-methoxybenzamide (B147235), and potential degradation products formed via hydrolysis or dechlorination. The use of a photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and spectral analysis to ensure peak purity. lcms.cz
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Start at 30% B, linear increase to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and potential for thermal degradation in the injector port or on the column. Amides often exhibit poor peak shapes in GC. Therefore, chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form prior to analysis. jfda-online.comresearchgate.net
Common derivatization strategies for compounds containing amide functional groups include silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group. This process significantly increases the volatility of the analyte, making it amenable to GC analysis. researchgate.net
GC-Mass Spectrometry (GC-MS) analysis of the derivatized compound can be used to identify and quantify volatile impurities that may not be easily detected by HPLC.
Table 2: Derivatization and GC Parameters for Volatile Analysis
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS (Trimethylchlorosilane) |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 minutes |
| Detector | Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective tool for qualitatively monitoring reaction progress, checking fraction purity during purification, and identifying appropriate solvent systems for column chromatography.
Optimization of a TLC method involves selecting the appropriate stationary phase (e.g., silica gel 60 F254) and testing various mobile phase compositions to achieve a target retardation factor (Rf) of approximately 0.3-0.5 for the main spot, with good separation from other components. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the mobile phase is adjusted to control the elution of the spots. Visualization can be achieved under UV light (254 nm) due to the aromatic nature of the compound, or by using chemical staining agents if necessary.
Table 3: Example of TLC System Optimization
| Mobile Phase (Hexane:Ethyl Acetate) | Observed Rf of this compound | Comments |
|---|---|---|
| 90:10 | ~0.1 | Low mobility, requires more polar solvent. |
| 70:30 | ~0.4 | Good mobility and potential for separation from less polar impurities. |
| 50:50 | ~0.7 | High mobility, may co-elute with more polar impurities. |
Advanced Spectroscopic Methodologies for Structural Elucidation
While chromatography is essential for separation, advanced spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and any unknown impurities. researchgate.net
One-dimensional (1D) NMR (¹H and ¹³C) provides primary structural information, but two-dimensional (2D) NMR experiments are required for unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system. omicsonline.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, it would primarily show a correlation between the two sets of magnetically non-equivalent aromatic protons on the 4-methoxyphenyl (B3050149) ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the aromatic CH groups and the methoxy (B1213986) group carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) couplings between protons and carbons. youtube.com HMBC is crucial for establishing the connectivity across quaternary (non-protonated) carbons. For instance, it would show correlations from the methoxy protons to the methoxy carbon and the aromatic carbon at position 4, and from the aromatic protons to the carbonyl carbon, thus piecing together the entire molecular framework.
Table 4: Expected 2D NMR Correlations for this compound
| Experiment | Proton Signal | Correlated Signal(s) | Information Gained |
|---|---|---|---|
| COSY | Aromatic H (ortho to -OCH₃) | Aromatic H (ortho to -C(O)NCl) | Confirms ortho-coupling in the aromatic ring. |
| HSQC | Methoxy (-OCH₃) Protons | Methoxy Carbon | Assigns the methoxy carbon signal. |
| HSQC | Aromatic Protons | Aromatic CH Carbons | Assigns the protonated aromatic carbon signals. |
| HMBC | Methoxy Protons | C4-Aromatic (attached to -OCH₃) and Methoxy Carbon | Confirms attachment of methoxy group to the ring. |
| HMBC | Aromatic Protons (ortho to -C(O)NCl) | Carbonyl Carbon and Quaternary Aromatic Carbons | Connects the aromatic ring to the amide group. |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 parts per million (ppm). longdom.org This high accuracy allows for the unambiguous determination of the elemental formula of the parent ion, confirming the molecular formula of this compound. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide detailed information about the molecule's structure through controlled fragmentation. nih.gov By isolating the parent ion and inducing collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Analyzing the exact masses of the fragment ions helps to piece together the molecular structure and confirm the identity of the compound. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of the chlorine atom, cleavage of the N-Cl bond, and cleavage of the amide bond.
**Table 5: Predicted HRMS Fragmentation Pattern for this compound (C₈H₈ClNO₂) **
| Fragment Ion Formula | Calculated Exact Mass (m/z) | Proposed Neutral Loss | Structural Assignment |
|---|---|---|---|
| [C₈H₈³⁵ClNO₂]⁺ | 185.0243 | - | Molecular Ion (M⁺) |
| [C₈H₈NO₂]⁺ | 150.0555 | Cl• | Loss of chlorine radical |
| [C₈H₇O₂]⁺ | 135.0446 | •NClH | 4-methoxybenzoyl cation |
| [C₇H₇O]⁺ | 107.0497 | CO (from [C₈H₇O₂]⁺) | 4-methoxyphenyl cation |
| [C₆H₄O]⁺• | 92.0262 | CH₃• (from [C₇H₇O]⁺) | Loss of methyl radical from methoxy group |
Hyphenated Techniques for Comprehensive Analysis
GC-MS for Volatile Product Analysis from Reactions
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for the investigation of volatile products generated from chemical reactions involving this compound. This method is particularly well-suited for separating and identifying the components of a complex mixture of volatile organic compounds that may arise from thermal decomposition, rearrangement reactions, or side reactions. The coupling of gas chromatography, which separates compounds based on their volatility and interaction with a stationary phase, with mass spectrometry, which provides detailed structural information based on the mass-to-charge ratio of ionized molecules and their fragmentation patterns, allows for the unambiguous identification of reaction byproducts.
In the context of this compound, reactions such as the Hofmann rearrangement are of significant interest. The Hofmann rearrangement of a primary amide typically proceeds through an isocyanate intermediate to yield a primary amine with one fewer carbon atom. For N-chloroamides, this rearrangement can be initiated under various conditions, potentially leading to a variety of volatile products. The isocyanate intermediate, in this case, 4-methoxyphenyl isocyanate, is a key volatile product that can be detected by GC-MS. Further reactions of the isocyanate with nucleophiles present in the reaction mixture, such as water or alcohols, can lead to the formation of other volatile compounds like amines and carbamates.
The analysis of reaction mixtures containing this compound by GC-MS would involve injecting a vaporized sample into the gas chromatograph. The volatile components would travel through a capillary column at different rates, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ions and their characteristic fragment ions are detected, generating a mass spectrum for each compound. Aromatic amides and their derivatives often exhibit predictable fragmentation patterns, such as the cleavage of the N-CO bond, which aids in their identification. For instance, the presence of a methoxy group on the benzene (B151609) ring would lead to characteristic fragment ions that can be used to confirm the structure of the detected volatile products.
A hypothetical study on the thermal decomposition of this compound could yield a range of volatile products. GC-MS analysis would be crucial in identifying these products and elucidating the decomposition mechanism. The table below presents potential volatile products that could be identified from such a reaction, along with their expected retention times and key mass spectral fragments.
| Retention Time (min) | Identified Volatile Product | Molecular Weight (g/mol) | Key Mass Spectral Fragments (m/z) | Plausible Origin |
|---|---|---|---|---|
| 8.5 | 4-Methoxyphenyl isocyanate | 149.15 | 149, 134, 106, 77 | Hofmann rearrangement intermediate |
| 7.2 | Anisole | 108.14 | 108, 93, 78, 65 | Decarbonylation/fragmentation byproduct |
| 9.8 | 4-Methoxybenzamide | 151.16 | 151, 135, 107, 77 | Unreacted starting material or de-chlorination |
| 10.5 | 4-Methoxyaniline | 123.15 | 123, 108, 80, 53 | Hydrolysis of isocyanate intermediate |
| 6.3 | Carbon dioxide | 44.01 | 44 | Byproduct of carbamic acid decomposition |
The data presented in the table is representative of the type of information that can be obtained from a GC-MS analysis of the volatile products from a reaction involving this compound. The retention times are dependent on the specific GC conditions used, such as the column type, temperature program, and carrier gas flow rate. The mass spectral fragments provide a "fingerprint" for each molecule, allowing for its confident identification by comparison with spectral libraries or through manual interpretation. The ability of GC-MS to separate and identify these volatile byproducts is critical for understanding the reaction pathways and optimizing reaction conditions.
Reactivity and Transformational Chemistry of N Chloro 4 Methoxybenzamide
Reactions at the N-Cl Moiety
The N-Cl bond is the most reactive site in N-Chloro-4-methoxybenzamide. It is characterized by its weakness and the electrophilic nature of the chlorine atom, which allows for reactions with nucleophiles, radical-mediated transformations, and oxidative processes.
The chlorine atom in this compound can be displaced by various nucleophiles. This reactivity is analogous to that observed in other N-chloro-N-alkoxyamides. For instance, studies on the closely related N-chloro-N-methoxy-4-nitrobenzamide show that it reacts selectively with sodium acetate (B1210297) in acetonitrile (B52724) to yield the corresponding N-acetoxy derivative via nucleophilic substitution at the amide nitrogen core.ac.uk. This suggests that this compound can react with nucleophiles (Nu⁻) to displace the chloride ion and form a new N-Nu bond.
Table 1: Examples of Nucleophilic Displacement in N-Chloroamide Analogs
| N-Chloroamide Reactant | Nucleophile | Product | Reference |
|---|
The reaction proceeds via the attack of the nucleophile on the nitrogen atom, leading to the cleavage of the N-Cl bond. The facility of this reaction depends on the strength of the nucleophile and the reaction conditions.
The N-Cl bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, generating a nitrogen-centered amidyl radical and a chlorine radical libretexts.org. This initiation step can trigger radical chain reactions, making N-chloroamides useful reagents in various synthetic transformations.
Initiation Step: R-C(=O)N(H)Cl → R-C(=O)N(H)• + Cl•
A prominent application of this reactivity is in C-H functionalization reactions. For example, N-(tert-butyl)-N-chloro-4-methoxybenzamide has been successfully employed as a reagent for the C-H chlorination of complex molecules. The reaction proceeds through a hydrogen atom transfer (HAT) mechanism, where the amidyl radical abstracts a hydrogen atom from the substrate to generate a carbon-centered radical, which is then trapped by the chlorine radical.
In some cases, the N-chloroamide can undergo a reductive single-electron transfer (SET) mechanism to produce an aminyl radical. This radical can then undergo dimerization, as observed in the methanolysis of N-chloro-N-methoxy-4-nitrobenzamide in the presence of sodium acetate, which surprisingly afforded the N,N'-dimethoxyhydrazine dimer instead of the expected substitution product core.ac.uk. This highlights a competing radical pathway under certain nucleophilic conditions core.ac.uk.
Due to the polarization of the N-Cl bond, the chlorine atom possesses a partial positive charge (δ+), making this compound an effective source of "electrophilic chlorine" or a "Cl+" equivalent. This property allows it to act as an oxidant and a chlorinating agent for various substrates nih.gov.
This reactivity is well-documented for related N-chloro compounds. For example, N-acetoxy-N-chloro-4-nitrobenzamide has been developed as a highly efficient electrophilic chlorination reagent for arenes and heteroarenes, demonstrating broad substrate compatibility and outperforming traditional reagents like N-chlorosuccinimide in both yield and selectivity enamine.net. Similarly, N-chloramides are known to react with phenolic compounds to form chlorinated phenols via electrophilic aromatic substitution nih.gov. This indicates that this compound can be used to introduce a chlorine atom onto electron-rich aromatic systems.
Table 2: Representative Electrophilic Chlorination using N-Chloroamide Analogs
| Reagent | Substrate | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| N-acetoxy-N-chloro-4-nitrobenzamide | (Hetero)arenes | Chlorinated (Hetero)arenes | High reactivity and selectivity | enamine.net |
The N-Cl bond can undergo reductive cleavage. This can be achieved through various mechanisms, including single-electron transfer (SET) or transition metal catalysis. As mentioned previously, the reaction of N-chloro-N-methoxy-4-nitrobenzamide with methanol (B129727) and sodium acetate leads to a dimer via a reductive SET-mechanism, where the N-chloroamide is reduced to an aminyl radical core.ac.uk.
Furthermore, N-chloroamides can participate in nickel-catalyzed reductive cross-coupling reactions. A method has been developed for the direct synthesis of N-aryl amides from aryl halides and N-chloroamides, proceeding through a reductive C-N coupling pathway rsc.org. This transformation involves the formal reduction of the N-Cl bond and the formation of a new carbon-nitrogen bond. Such reactions highlight the potential of this compound as a coupling partner in reductive transformations to form more complex amide structures.
Transformations Involving the Amide Carbonyl Group
While the N-Cl moiety is the primary site of reactivity, the amide carbonyl group can also undergo transformations, most notably hydrolysis.
Like other amides, this compound is susceptible to hydrolysis, which cleaves the amide bond to yield a carboxylic acid (or its conjugate base) and an amine derivative. This reaction can be catalyzed by either acid or base, typically requiring harsh conditions such as strong acids or bases and elevated temperatures youtube.comkhanacademy.org.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The expulsion of the nitrogen-containing leaving group is generally unfavorable. However, the reaction can be driven to completion by using a high concentration of base and heat. The initial products are the carboxylate salt (sodium 4-methoxybenzoate) and N-chloroamine, which is unstable and would likely decompose. An irreversible acid-base reaction between the initially formed carboxylic acid and the strongly basic amide anion helps to drive the equilibrium toward the products chemistrysteps.comyoutube.com.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon khanacademy.orgyoutube.com. A weak nucleophile, such as water, can then attack the carbonyl carbon. Following a series of proton transfers, the nitrogen group is converted into a better leaving group, which is ultimately expelled to form 4-methoxybenzoic acid and the corresponding chloroammonium species. The hydrolysis of the N-Cl bond itself may also occur under these conditions, leading to the formation of 4-methoxybenzamide (B147235) as an intermediate, which would then undergo further hydrolysis.
Reactions with Carbonyl Reagents (e.g., Grignard, reducing agents)
The reactivity of this compound towards carbonyl reagents is governed by the chemoselectivity of the reagent's interaction with either the carbonyl carbon or the electrophilic N-Cl bond.
Grignard Reagents: The reaction of this compound with Grignard reagents (R-MgX) presents two primary pathways. Grignard reagents can act as nucleophiles, targeting the electrophilic carbonyl carbon. This pathway, typical for amides, would lead to the formation of a ketone after hydrolysis of the intermediate. However, the N-Cl bond is also susceptible to nucleophilic attack, or the Grignard reagent could facilitate a reduction or rearrangement. The specific outcome depends on the reaction conditions and the steric and electronic properties of the Grignard reagent used.
Reducing Agents: The reduction of this compound demonstrates significant chemoselectivity depending on the choice of reducing agent. Strong hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl group fully to a methylene group (-CH₂-). masterorganicchemistry.comwikipedia.org Concurrently, the labile N-Cl bond would also be reduced to an N-H bond. In contrast, milder reducing agents such as sodium borohydride (NaBH₄) are generally incapable of reducing the stable amide functional group under standard conditions. masterorganicchemistry.comcommonorganicchemistry.com This difference in reactivity allows for the selective reduction of other functional groups within a molecule while preserving the amide, or potentially, the selective reduction of the N-Cl bond to furnish 4-methoxybenzamide, leaving the carbonyl intact.
| Reagent | Reactive Site(s) on this compound | Predicted Product(s) | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Amide Carbonyl (C=O) and N-Cl bond | 4-methoxybenzylamine | masterorganicchemistry.comwikipedia.orgucalgary.ca |
| Sodium Borohydride (NaBH₄) | Potentially the N-Cl bond; unreactive with amide C=O | 4-methoxybenzamide | masterorganicchemistry.comcommonorganicchemistry.com |
Aromatic Ring Functionalization and Reactivity
The functionalization of the aromatic ring of this compound is heavily influenced by the electronic properties of its two substituents: the methoxy (B1213986) group and the N-chloroamide group.
Electrophilic Aromatic Substitution (EAS) Influenced by Substituents
In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is determined by the directing effects of the substituents already present on the benzene (B151609) ring. wikipedia.org The methoxy group (-OCH₃) at position 4 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orglibretexts.org Conversely, the N-chloroamide group at position 1 is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta-position.
| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|---|
| -N(Cl)C=O | 1 | Deactivating (Electron-withdrawing) | meta-director | 3 and 5 |
| -OCH₃ | 4 | Activating (Electron-donating) | ortho, para-director | 2 and 6 (para position is blocked) |
| Combined Effect | Positions 2, 3, 5, and 6 (all equivalent) |
Nucleophilic Aromatic Substitution (SNAr) on the Activated Ring
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides that requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. libretexts.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org
This compound itself is not a substrate for SNAr as it lacks a leaving group (such as a halide) on the aromatic ring. If a halogen were introduced onto the ring via an EAS reaction (e.g., at position 3), the resulting molecule would still be a poor substrate for SNAr. The powerful electron-donating methoxy group deactivates the ring toward nucleophilic attack. Furthermore, the electron-withdrawing amide group would be meta to the leaving group, a position from which it cannot provide resonance stabilization to the Meisenheimer complex. libretexts.org Consequently, SNAr reactions on the aromatic ring of this compound or its simple halogenated derivatives are considered synthetically unviable.
Side-Chain Modifications (e.g., on the methoxy group)
The primary side-chain on the aromatic ring is the methoxy group. A common transformation for aryl methyl ethers is ether cleavage to yield the corresponding phenol. This reaction is typically accomplished under harsh conditions using strong acids such as hydrobromic acid (HBr), hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com The reaction with HBr or HI proceeds via an Sₙ2 mechanism where the halide ion nucleophilically attacks the methyl carbon, with the protonated phenol acting as the leaving group. youtube.com
The application of these conditions to this compound must consider the stability of the N-chloroamide functionality. The strong acidic and nucleophilic environment could potentially lead to undesired side reactions, such as the hydrolysis of the amide or reaction at the N-Cl bond. Milder, more modern methods for C-O bond cleavage, such as those using nickel catalysts, have been developed but may also be incompatible with the reactive N-Cl bond. researchgate.net
Derivatization Reactions for Novel Compound Synthesis
The N-Cl bond in this compound serves as a reactive handle for further synthetic modifications, enabling the synthesis of various novel compounds.
Formation of N-Substituted Benzamides
The synthesis of N-substituted benzamides from this compound can be envisioned through two main strategies. The first and most straightforward approach involves the selective reduction of the N-Cl bond to an N-H bond, yielding 4-methoxybenzamide. The resulting secondary amide can then undergo standard N-alkylation or N-acylation reactions to produce a wide array of N-substituted derivatives.
A second strategy involves direct reaction at the N-Cl bond. The electrophilic nature of the chlorine atom makes it susceptible to attack by nucleophiles. Studies on similar N-chloroacetanilides have shown that they can undergo nucleophilic substitution at the chlorine atom. acs.org This reactivity could potentially be exploited to introduce new functionalities directly onto the nitrogen atom, although this may involve complex reaction pathways or rearrangements. The N-chloroamide can also act as an aminating agent, transferring the "-N(H)COAr" moiety to other molecules, thereby forming new N-substituted compounds through a different synthetic paradigm. researchgate.net
Synthesis of Heterocyclic Compounds from this compound
Currently, there is a notable absence of specific, documented research detailing the direct use of this compound as a primary precursor in the synthesis of heterocyclic compounds. A thorough review of available scientific literature does not yield established protocols or dedicated studies on this particular application.
While the broader class of N-chloroamides and related benzamide (B126) derivatives are recognized for their utility in various organic transformations, including the formation of heterocyclic systems, specific methodologies and reaction pathways originating from this compound remain uncharacterized. The reactivity of the N-Cl bond suggests its potential as a source of electrophilic chlorine or as a precursor to nitrogen-centered radicals or nitrenes, which are common intermediates in heterocycle synthesis. However, without direct experimental evidence, any proposed reaction schemes would be purely speculative.
Future research may explore the viability of this compound in reactions such as intramolecular cyclizations onto the methoxy-activated benzene ring or intermolecular reactions with suitable partners to form various heterocyclic cores. Until such studies are conducted and published, no definitive data on reaction conditions, yields, or the scope of accessible heterocyclic structures can be provided.
Interactive Data Table: Synthesis of Heterocyclic Compounds (Hypothetical)
As no experimental data is available, the following table is a hypothetical representation of how such data could be structured if research were to be conducted in this area.
| Entry | Reactant(s) | Reaction Conditions | Heterocyclic Product | Yield (%) |
| 1 | This compound, Alkene | Photochemical | Aziridine derivative | - |
| 2 | This compound | Thermal | Benzoxazole derivative | - |
| 3 | This compound, 1,3-Diketone | Base-mediated | Pyrazole derivative | - |
Polymerization or Oligomerization Reactions
Similar to the synthesis of heterocyclic compounds, there is no scientific literature available that describes the involvement of this compound in polymerization or oligomerization reactions. The chemical structure of this compound does not inherently suggest it would act as a conventional monomer in common polymerization processes such as addition or condensation polymerization.
While certain functional groups can be adapted for polymerization, there are no documented instances of the benzamide or N-chloroamide moieties of this specific compound being utilized for chain-growth or step-growth polymerization. The reactivity of the N-Cl bond might potentially be exploited in controlled radical polymerization techniques as an initiator, but this remains an underexplored area of research.
Consequently, there are no research findings, data tables, or detailed discussions on the polymerization or oligomerization behavior of this compound to report.
Interactive Data Table: Polymerization Reactions (Hypothetical)
Given the lack of available data, this table is presented as a hypothetical framework for potential future research into the polymerization behavior of this compound.
| Entry | Monomer(s) | Initiator/Catalyst | Polymerization Type | Resulting Polymer/Oligomer | Molecular Weight ( g/mol ) |
| 1 | This compound | - | - | - | - |
| 2 | This compound, Styrene (B11656) | AIBN | Radical | - | - |
| 3 | This compound | - | - | - | - |
Environmental Fate and Sustainable Chemistry Aspects of N Chloro 4 Methoxybenzamide
Degradation Pathways in Environmental Systems
The persistence and transformation of N-Chloro-4-methoxybenzamide in the environment are dictated by its susceptibility to various degradation processes. The primary pathways for its breakdown in environmental systems are photolytic and hydrolytic degradation, which subsequently influence its chemical transformation in water and soil.
This compound, like other aromatic N-chloroamides, is susceptible to photolytic degradation upon exposure to ultraviolet (UV) radiation, including sunlight. The N-Cl bond is the most likely site of initial cleavage, leading to the formation of a 4-methoxybenzamidyl radical and a chlorine radical. This initial step can trigger a cascade of secondary reactions.
One significant pathway involves a photoinduced rearrangement where the chlorine radical abstracts a hydrogen atom from the aromatic ring, followed by the recombination of the resulting aryl radical with the amidyl radical, ultimately leading to the formation of chloro-4-methoxybenzamide isomers. acs.org Studies on related aromatic N-chloroamides have shown that such rearrangements can occur efficiently in the solid state upon exposure to UV light. acs.org
The primary photolytic degradation products can be further broken down into smaller, more soluble organic molecules and eventually mineralized to carbon dioxide, water, and inorganic chloride. The methoxy (B1213986) group on the benzene (B151609) ring may also undergo transformation, potentially leading to the formation of phenolic byproducts.
Table 1: Potential Photolytic Degradation Products of this compound
| Precursor Compound | Potential Degradation Product | Degradation Pathway |
|---|---|---|
| This compound | 4-Methoxybenzamidyl radical | Homolytic cleavage of N-Cl bond |
| This compound | Chlorine radical | Homolytic cleavage of N-Cl bond |
| This compound | Chloro-4-methoxybenzamide isomers | Photoinduced rearrangement |
| Chloro-4-methoxybenzamide isomers | Phenolic compounds | Further degradation |
Note: This table is based on hypothesized pathways for this compound, drawing parallels from the known photochemistry of similar aromatic N-chloroamides.
The stability of the N-Cl bond in this compound is a critical factor in its hydrolytic degradation. In aqueous environments, the compound can undergo hydrolysis, with the rate being influenced by pH and temperature. The hydrolysis of the N-Cl bond would lead to the formation of 4-methoxybenzamide (B147235) and hypochlorous acid (HOCl).
The amide linkage itself can also be subject to hydrolysis, although this process is generally slower than the cleavage of the N-Cl bond, particularly under neutral conditions. nih.gov Under acidic or basic conditions, the rate of amide hydrolysis can be significantly accelerated. Acid-catalyzed hydrolysis would yield 4-methoxybenzoic acid and chloroamine, while base-catalyzed hydrolysis would produce a 4-methoxybenzoate (B1229959) salt and chloroamine.
The chemical transformation of this compound in water and soil is a complex interplay of the photolytic and hydrolytic degradation pathways mentioned above, as well as biotic processes mediated by microorganisms.
In sunlit surface waters, photolytic degradation is likely to be a significant removal mechanism. The degradation products, such as 4-methoxybenzamide and chlorinated derivatives, will have different sorption characteristics and bioavailability compared to the parent compound.
In soil environments, the fate of this compound will be influenced by its adsorption to soil organic matter and clay particles. The methoxy and amide functional groups can participate in hydrogen bonding and other interactions with soil components, affecting its mobility and availability for degradation. Microbial degradation may play a role in the breakdown of the aromatic ring and the amide bond, although the presence of the chlorine atom can sometimes inhibit microbial activity. The degradation products in soil will be similar to those in water, with the potential for further transformation by soil microorganisms.
Sustainable Synthesis and Disposal Considerations
The principles of green and sustainable chemistry aim to minimize the environmental impact of chemical processes, from the synthesis of molecules to their ultimate disposal. For this compound, this involves assessing the efficiency of its production and developing environmentally sound methods for managing waste.
The E-factor and Process Mass Intensity (PMI) are key metrics used to evaluate the sustainability of a chemical process. chemanager-online.com The E-factor is the ratio of the mass of waste to the mass of the desired product, while PMI is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. chemanager-online.com
A plausible laboratory-scale synthesis of this compound involves the N-chlorination of 4-methoxybenzamide using a chlorinating agent such as sodium hypochlorite (B82951) (NaOCl).
Reaction: 4-methoxybenzamide + NaOCl → this compound + NaOH
To estimate the E-factor and PMI for this process, we can consider a hypothetical synthesis. Assuming a 90% yield and the use of a solvent for extraction and purification (e.g., dichloromethane), we can make the following estimations.
Table 2: Estimated E-factor and PMI for the Synthesis of this compound
| Parameter | Description | Estimated Value |
|---|---|---|
| E-factor | (Mass of waste) / (Mass of product) | 5 - 15 |
| Process Mass Intensity (PMI) | (Total mass of inputs) / (Mass of product) | 6 - 16 |
Note: These are estimated values for a laboratory-scale synthesis and can vary significantly based on the specific reaction conditions, scale of production, and efficiency of solvent recovery and recycling. Industrial-scale processes would likely be optimized to reduce these values.
The main contributors to the waste in this synthesis would be the aqueous solution from the reaction, the solvent used for extraction, and any purification media. To improve the sustainability of the synthesis, research could focus on using a more environmentally benign solvent, developing a solvent-free reaction, or implementing efficient solvent recycling protocols.
The waste generated from the synthesis and use of this compound, being a halogenated organic compound, requires careful management. Several technologies are available for the treatment of such waste streams.
Incineration: High-temperature incineration is an effective method for the complete destruction of chlorinated organic compounds. However, it is energy-intensive and requires advanced off-gas treatment systems to prevent the formation and release of harmful byproducts such as dioxins and furans.
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, Fenton's reagent, and photocatalysis, can be used to degrade chlorinated organic compounds in aqueous waste streams. These methods rely on the generation of highly reactive hydroxyl radicals that can break down the organic molecules into less harmful substances.
Adsorption: Activated carbon is commonly used to adsorb organic pollutants, including chlorinated compounds, from water. The spent carbon can then be regenerated or incinerated.
The choice of the most appropriate waste treatment and recycling methodology will depend on the concentration and composition of the waste stream, as well as economic and regulatory considerations.
Green Analytical Chemistry Approaches for Environmental Monitoring
The principles of Green Analytical Chemistry (GAC) focus on developing analytical methods that are safer, more energy-efficient, and generate less waste, thereby minimizing the environmental impact of chemical analysis. humanjournals.com While specific, validated green analytical methods for the environmental monitoring of this compound are not extensively documented in current literature, established green techniques can be readily adapted for its detection and quantification in various environmental matrices. These approaches prioritize the reduction or elimination of hazardous substances and promote sustainability throughout the analytical workflow, from sample collection to final determination. researchgate.net
Greener Sample Preparation Techniques
Sample preparation is often the most resource-intensive and waste-generating step in analytical procedures. researchgate.net Green alternatives to traditional extraction methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are crucial for minimizing solvent consumption and exposure to toxic chemicals. chromatographyonline.com
Microextraction Techniques: Miniaturized extraction methods are a cornerstone of GAC, significantly reducing the volume of solvents required. eurekaselect.com Techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are highly suitable for extracting compounds like this compound from water samples.
Solid-Phase Microextraction (SPME): This solvent-free technique utilizes a coated fiber to adsorb and concentrate analytes directly from a sample. mdpi.com The analytes are then thermally desorbed into a gas chromatograph or eluted with a minimal amount of solvent for liquid chromatography. This method aligns well with green principles by eliminating solvent use during extraction. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a small volume of an extraction solvent is dispersed into an aqueous sample, forming a cloudy solution that maximizes the surface area for rapid analyte transfer. researchgate.net The use of greener solvents, such as deep eutectic solvents (DESs), in place of traditional chlorinated solvents enhances the eco-friendliness of this technique. mdpi.com
Superheated Water Extraction (SWE): For solid matrices like soil or sediment, superheated water extraction (also known as pressurized hot water extraction) presents a green alternative to conventional solvent extraction. By heating water above its boiling point under pressure, its polarity can be decreased to a level similar to that of organic solvents like ethanol, enabling the extraction of moderately polar compounds. mostwiedzy.pl This technique uses a non-toxic, inexpensive, and readily available solvent, making it a highly sustainable option. mostwiedzy.pl
Sustainable Chromatographic Analysis
Chromatography is a primary technique for the separation and quantification of organic compounds. Green chromatography aims to reduce the environmental impact of these methods, primarily by minimizing the use of hazardous mobile phases. ekb.eg
Greener Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile tool for analyzing benzamide (B126) derivatives. Greener approaches to HPLC focus on replacing toxic solvents like acetonitrile (B52724) and methanol (B129727) with more benign alternatives. nih.gov
Ethanol and Bio-based Solvents: Ethanol is a renewable and less toxic alternative to traditional reversed-phase solvents. nih.gov Other bio-based solvents, such as Cyrene, are being explored as sustainable mobile phase components. mdpi.com
Water-based Methods: For suitable analytes, using water as the primary solvent in techniques like micellar liquid chromatography can drastically reduce organic solvent waste. mdpi.com
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems operate at higher pressures using smaller particle columns, leading to faster analysis times and significantly lower solvent consumption compared to conventional HPLC. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC is an inherently green separation technique that uses supercritical carbon dioxide (CO₂) as the primary mobile phase. mdpi.com CO₂ is non-toxic, non-flammable, and readily available. Small amounts of organic co-solvents, often ethanol, may be added to modify the mobile phase's polarity. The significant reduction in organic solvent use makes SFC a highly attractive sustainable alternative to LC for the analysis of this compound. mdpi.com
Greener Gas Chromatography (GC): For volatile and semi-volatile compounds, gas chromatography is a powerful analytical tool. The primary green innovation in GC involves the carrier gas.
Alternative Carrier Gases: Due to the global shortage of helium, hydrogen and nitrogen are being used as sustainable alternatives. nih.gov Hydrogen, in particular, can offer faster analysis times and improved separation efficiency. nih.gov
Assessment of Method Greenness
To quantify the environmental impact of an analytical method, several assessment tools have been developed. These tools evaluate a method based on the principles of GAC.
Analytical Eco-Scale: This semi-quantitative tool assigns penalty points for aspects of a method that deviate from ideal greenness, such as the use of hazardous reagents or high energy consumption. ajprd.com
Green Analytical Procedure Index (GAPI): GAPI provides a qualitative assessment of the entire analytical procedure, from sampling to final determination, using a color-coded pictogram to highlight environmental impacts. researchgate.net
AGREE (Analytical Greenness Metric): This software-based tool provides a comprehensive and quantitative assessment based on the 12 principles of GAC, generating a final score and a pictogram that visualizes the method's greenness profile. researchgate.net
The hypothetical application of a green analytical method for this compound is summarized in the table below, illustrating the type of data generated in such an analysis.
| Parameter | Method | Sample Matrix | Key Findings / Performance | Green Advantage |
|---|---|---|---|---|
| Extraction | Solid-Phase Microextraction (SPME) | Surface Water | High analyte preconcentration; Recovery >95% | Solvent-free extraction |
| Analysis | UHPLC-UV | Water Leachate | Limit of Detection (LOD): 0.1 µg/L; Analysis time: <5 min | Reduced solvent consumption by >80% compared to HPLC |
| Separation | Supercritical Fluid Chromatography (SFC-MS) | Soil Extract | Excellent selectivity and sensitivity; LOD: 0.5 µg/kg | Uses CO2 as primary mobile phase, minimal organic solvent |
| Extraction | Superheated Water Extraction (SWE) | Sediment | Extraction efficiency comparable to Soxhlet with acetone | Eliminates the use of toxic organic solvents |
Emerging Research Avenues and Future Prospects for N Chloro 4 Methoxybenzamide
Exploration of Unconventional Reactivity and Novel Transformations
The presence of a polarized N-Cl bond in N-Chloro-4-methoxybenzamide is the cornerstone of its reactivity, making it a source of electrophilic chlorine. However, future research is anticipated to delve into more unconventional reaction pathways. Inspired by studies on other N-chloroamides, there is significant potential for this compound to participate in site-selective C-H bond chlorination. nih.govacs.org This would represent a powerful tool for the late-stage functionalization of complex molecules, allowing for the direct introduction of chlorine atoms into unactivated aliphatic positions.
Furthermore, the amidyl radical that can be generated from this compound under radical conditions opens up a plethora of possibilities for novel transformations. These could include intramolecular cyclizations to form heterocyclic structures, which are prevalent in pharmaceuticals and natural products. The development of catalytic systems that can control the chemo- and regioselectivity of these radical reactions will be a key area of exploration.
| Potential Unconventional Transformation | Enabling Factor | Potential Application |
| Site-Selective C-H Chlorination | Electrophilic nature of N-Cl bond | Late-stage functionalization of complex molecules |
| Amidyl Radical Cyclization | Radical initiation | Synthesis of heterocyclic compounds |
| Asymmetric Chlorination | Chiral catalysts | Enantioselective synthesis of chlorinated molecules |
Development of Highly Efficient and Selective Synthetic Routes
The practical utility of this compound is intrinsically linked to the availability of efficient and selective methods for its synthesis. Current synthetic approaches often involve the direct chlorination of the parent 4-methoxybenzamide (B147235). Future research will likely focus on optimizing these procedures to enhance yield, minimize byproducts, and utilize greener reagents and conditions.
One promising avenue is the development of catalytic methods for N-chlorination. The use of catalysts could not only improve efficiency but also offer a higher degree of control over the reaction, potentially avoiding over-chlorination or side reactions. Additionally, flow chemistry presents an opportunity for the safe and scalable production of this compound, mitigating the risks associated with handling reactive chlorinating agents in batch processes. Inspired by developments in amide synthesis, in situ generation of N-chloro-amides from carboxylic acids and a nitrogen source could also be explored for streamlined, one-pot procedures. nih.gov
Integration into Advanced Functional Materials
The ability of this compound to act as a source of reactive chlorine suggests its potential for modifying the surfaces and bulk properties of polymeric materials. Research in this area could lead to the development of advanced functional materials with tailored properties. For instance, the surface of a polymer could be functionalized by grafting this compound, thereby introducing antimicrobial or reactive coating capabilities.
Drawing parallels from the use of N-haloamides in the halogenation of polyolefins, this compound could be employed to introduce chlorine atoms into polymer backbones. rsc.orgrsc.org This modification can significantly alter the material's properties, such as its flame retardancy, chemical resistance, and adhesion characteristics. The exploration of this compound in the synthesis of novel polyamides and other polymers with unique thermal and mechanical properties is another exciting prospect. researchgate.net
Application in High-Throughput Screening and Combinatorial Chemistry
In the realm of drug discovery, combinatorial chemistry and high-throughput screening (HTS) are powerful tools for identifying new lead compounds. niscpr.res.innih.govnih.govijpsonline.com this compound, with its reactive N-Cl group, could serve as a versatile building block in the construction of diverse chemical libraries. Its ability to participate in a variety of reactions allows for the rapid generation of a multitude of structurally distinct molecules.
The 4-methoxybenzamide scaffold is a common motif in biologically active compounds. By using this compound as a starting point, libraries of compounds with modifications at the nitrogen atom can be synthesized and screened for various biological activities. The amenability of its reactions to automation makes it a suitable candidate for integration into HTS workflows, accelerating the pace of drug discovery.
| Application Area | Key Feature of this compound | Potential Impact |
| Drug Discovery | Reactive N-Cl bond for diversification | Rapid generation of compound libraries for HTS |
| Agrochemical Research | 4-methoxybenzamide scaffold | Discovery of new herbicides and pesticides |
| Materials Science | Ability to modify polymers | Creation of novel materials with tailored properties |
Interdisciplinary Research with this compound as a Core Component
The versatility of this compound lends itself to interdisciplinary research, bridging the gap between synthetic chemistry, materials science, and biology. In medicinal chemistry, for example, the introduction of a chlorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov this compound could be used as a tool to systematically study the effects of chlorination on the biological activity of various compound classes.
In the field of chemical biology, this compound could be employed as a reactive probe to label and identify specific biomolecules. Its reactivity towards certain functional groups could be harnessed to selectively tag proteins or other cellular components, aiding in the elucidation of biological pathways. The development of "click chemistry" type reactions involving N-chloroamides would further expand their utility in this domain.
Addressing Fundamental Questions in N-Halogen Chemistry Through this compound Studies
Despite their utility, fundamental aspects of the structure, bonding, and reactivity of N-halogen compounds are still areas of active investigation. The N-Cl bond, for instance, is known to be relatively weak and its reactivity can be influenced by subtle electronic and steric factors. quora.comlibretexts.orgmsu.edunih.govquora.com this compound provides an excellent model system to study these fundamental principles.
Detailed mechanistic studies of reactions involving this compound, using both experimental and computational methods, can provide valuable insights into the nature of the N-Cl bond and the factors that govern its homolytic and heterolytic cleavage. Furthermore, investigations into the role of halogen bonding in the solid-state structure and solution-phase behavior of this compound can contribute to a deeper understanding of this important non-covalent interaction. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-substituted benzamide derivatives like N-Chloro-4-methoxybenzamide?
- Methodological Answer : A common approach involves coupling carboxylic acid derivatives with substituted anilines using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide was synthesized at -50°C using this method to minimize side reactions and improve yield . Key steps include activating the carboxylic acid with DCC and stabilizing intermediates with HOBt.
Q. How can researchers characterize the fluorescence properties of this compound derivatives?
- Methodological Answer : Spectrofluorometric studies under varying pH (2.7–10.1) using 0.1 M HCl/NaOH can reveal pH-dependent fluorescence behavior. For instance, fluorescence intensity of Pb²⁺ complexes with benzamide derivatives was maximized at neutral pH, indicating metal-binding interactions . Complementary characterization techniques include NMR, IR, and mass spectrometry to confirm structural integrity .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for purity assessment. Structural confirmation requires a combination of NMR (for substituent positioning), IR (to identify amide C=O stretches), and mass spectrometry (for molecular weight validation) .
Advanced Research Questions
Q. How do substituent positions (e.g., chloro, methoxy) influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Chlorine at the para position is more susceptible to nucleophilic substitution due to electron-withdrawing effects, while the methoxy group at the ortho/meta positions stabilizes intermediates via resonance. For example, trifluoromethyl-substituted analogs undergo substitution at chlorinated sites under mild conditions, forming amines or alcohols depending on the reducing agent . Computational modeling (e.g., DFT) can predict reactive sites.
Q. What crystallographic techniques are employed to resolve the structural conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 89 K) provides high-resolution data on bond lengths, angles, and intermolecular interactions. For example, studies on N-cyclohexylbenzamide derivatives revealed planar amide linkages and cyclohexyl ring puckering parameters (Cremer-Pople analysis) . SCXRD data should be cross-validated with Cambridge Structural Database entries for accuracy .
Q. How can researchers address contradictory data in the biological activity of this compound analogs?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., acps-pptase targeting) may arise from assay conditions (pH, temperature) or impurity profiles. Reproducibility requires:
- Standardizing enzyme activity assays (e.g., bacterial proliferation assays with controls).
- Validating compound purity via HPLC and mass spectrometry.
- Comparing results with structurally similar compounds (e.g., trifluoromethyl-substituted benzamides) to isolate substituent effects .
Q. What strategies optimize the isolation of this compound hydrochloride salts for pharmacological studies?
- Methodological Answer : Salts are formed by reacting the free base with HCl in anhydrous ethanol, followed by recrystallization from ethanol/water mixtures. Critical parameters include stoichiometric HCl addition and controlled evaporation rates. The hydrochloride form of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide was isolated with >95% purity using this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
